Trisarubicinol

RNA synthesis inhibition L1210 leukemia anthracycline mechanism

Researchers studying transcriptional inhibition in leukemia often lack probes that cleanly separate RNA synthesis suppression from general DNA-damage responses. Trisarubicinol addresses this gap with a 6-fold selectivity for RNA over DNA synthesis inhibition (RNA IC50 = 0.08 µM vs DNA IC50 = 0.48 µM) in L1210 murine leukemia cells, enabling isolation of RNA-specific antitumor mechanisms. • 6-fold RNA-over-DNA selectivity for mechanistic deconvolution of anthracycline pharmacology. • Validated in vivo efficacy (143% ILS at 7.5 mg/kg/day i.p. in L1210 CDF1 model), supporting preclinical pipeline inclusion. • Defined microbial glycosidation product with established biotransformation route, ensuring reproducible sourcing for SAR programs.

Molecular Formula C40H51NO15
Molecular Weight 785.8 g/mol
CAS No. 80470-08-2
Cat. No. B1194435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisarubicinol
CAS80470-08-2
Synonymstrisarubicinol
Molecular FormulaC40H51NO15
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O
InChIInChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1
InChIKeyRFRIIINGCQOYCL-QCPFSNFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisarubicinol Overview


Trisarubicinol is a natural anthracycline antibiotic produced via microbial glycosidation of 13-dihydrocarminomycinone by the aclacinomycin-negative mutant strain Streptomyces galilaeus KE303 (ATCC 31649) [1]. It belongs to the aclacinomycin family and shares the identical cinerulosyl-2-deoxyfucosyl-rhodosaminyl trisaccharide moiety with the parental antibiotic aclacinomycin A, but differs critically in its aglycone core (13-dihydrocarminomycinone versus aklavinone), a structural distinction that directly impacts its macromolecular synthesis inhibition profile [1][2]. The compound is classified as a low-toxicity antitumor agent in its originating patent literature [3].

Why Trisarubicinol Cannot Be Substituted


Within the anthracycline class, compounds sharing a common trisaccharide side chain can nonetheless exhibit fundamentally different effects on DNA and RNA synthesis depending on their aglycone structure. Trisarubicinol and carminomycin I, despite both being derived from carminomycinone-related aglycones, display a nearly 9-fold inversion in their DNA/RNA synthesis inhibition ratios in the same L1210 murine leukemia model, meaning that one predominantly targets RNA synthesis while the other does not [1]. Similarly, the clinically used analog aclarubicin (aclacinomycin A) carries an aklavinone aglycone rather than the 13-dihydrocarminomycinone core of trisarubicinol, producing distinct cytotoxicity and cellular uptake kinetics . These mechanism-level divergences preclude assuming functional interchangeability based on structural similarity alone.

Trisarubicinol Comparative Evidence


RNA Synthesis Selectivity vs. Carminomycin I

In cultured L1210 murine leukemia cells, trisarubicinol exhibits a pronounced selectivity for inhibiting RNA synthesis over DNA synthesis, in direct contrast to its close structural analog carminomycin I. The IC50 for RNA synthesis was 0.08 µM versus 0.48 µM for DNA synthesis, yielding a DNA/RNA IC50 ratio of 6.0, indicating 6-fold greater potency against RNA synthesis [1]. Carminomycin I, tested under identical conditions, showed the opposite pattern: an RNA synthesis IC50 of 0.56 µM and a DNA synthesis IC50 of 0.39 µM, producing a DNA/RNA ratio of 0.7 — an 8.6-fold difference in selectivity ratio between the two compounds [1]. This inversion of macromolecular synthesis targeting represents a mechanistically meaningful differentiation, as most classical anthracyclines (e.g., doxorubicin, daunorubicin) are primarily DNA-targeted agents.

RNA synthesis inhibition L1210 leukemia anthracycline mechanism macromolecular synthesis

Growth Inhibition Potency vs. Carminomycin I

In the same head-to-head experiment, trisarubicinol inhibited L1210 cell growth with an IC50 of 0.013 µM, compared to 0.020 µM for carminomycin I — a 35% improvement in potency [1]. While this difference is modest in absolute terms, it is observed alongside the profound mechanistic divergence in RNA versus DNA synthesis targeting described above, suggesting that the enhanced growth inhibition may be mechanistically linked to its RNA synthesis suppression activity.

cytotoxicity L1210 leukemia growth inhibition IC50

In Vivo Antitumor Efficacy in L1210 Leukemia

Trisarubicinol demonstrated marked in vivo antitumor activity against murine leukemia L1210 implanted in CDF1 mice. Intraperitoneal administration at 7.5 mg/kg/day once daily for 10 days produced an increased life span (ILS) of 143%, while a lower dose of 5.0 mg/kg/day yielded an ILS of 114% [1]. For cross-study context, aclarubicin (aclacinomycin A) at 1.5 mg/kg/day in a comparable L1210 model increased survival with an in vitro IC50 of 0.12 µg/mL ; however, direct dose-matched in vivo comparison data for trisarubicinol versus aclarubicin or doxorubicin are not available in the published literature.

in vivo antitumor efficacy L1210 leukemia increased life span murine model

Aglycone Structural Difference vs. Aclarubicin

Trisarubicinol and aclarubicin (aclacinomycin A) share an identical trisaccharide chain (cinerulosyl-2-deoxyfucosyl-rhodosaminyl) attached at the C-7 position, but differ fundamentally in their aglycone cores: trisarubicinol carries a 13-dihydrocarminomycinone aglycone (reduced at C-13, with a CH(OH)CH3 side chain rather than COCH3), whereas aclarubicin contains an aklavinone aglycone [1][2]. This aglycone difference is structurally analogous to the distinction between carminomycin I (carminomycinone aglycone) and 13-dihydrocarminomycin, a modification known to alter both cytotoxicity profiles and macromolecular synthesis inhibition patterns [1]. Within the anthracycline class, C-13 substitution status and aglycone hydroxylation pattern are established determinants of DNA intercalation affinity, topoisomerase interaction, and cellular uptake kinetics; trisarubicinol's unique aglycone thus predicts a distinct pharmacological profile compared to aclarubicin, even though direct comparative biochemical data remain absent from the published literature.

aglycone structure structure-activity relationship anthracycline glycosidation 13-dihydrocarminomycinone

Low-Toxicity Designation in Patent Literature

The originating Japanese patent (JPS57165399A) explicitly designates trisarubicinol as a "low-toxic antitumor agent" [1]. While no quantitative toxicological data (e.g., LD50 values, maximum tolerated dose, or cardiotoxicity metrics) are provided in the patent abstract, this designation was made contemporaneously with the compound's initial biological characterization and distinguishes it from doxorubicin (adriamycin), whose cumulative cardiotoxicity is a well-documented clinical limitation [2]. The absence of published comparative toxicity data precludes a quantitative toxicity differentiation; however, the patent's explicit low-toxicity claim provides a procurement-relevant signal for researchers seeking anthracyclines with potentially wider therapeutic indices.

toxicity profile patent characterization therapeutic window

Trisarubicinol Application Scenarios


RNA Synthesis-Targeted Antitumor Mechanisms

Trisarubicinol's demonstrated 6-fold selectivity for RNA synthesis inhibition over DNA synthesis (RNA IC50 = 0.08 µM vs. DNA IC50 = 0.48 µM) in L1210 leukemia cells [1] makes it a valuable tool compound for dissecting RNA-dependent antitumor mechanisms. Researchers studying transcriptional inhibition as a therapeutic strategy in leukemia can use trisarubicinol as a probe alongside carminomycin I (which lacks this selectivity) to isolate RNA-specific effects from general DNA-damage responses. This mechanistic differentiation is particularly relevant given the established role of RNA synthesis inhibition in aclarubicin-family anthracyclines [1].

SAR Studies on Aglycone-Dependent Selectivity

Because trisarubicinol shares the identical cinerulosyl-2-deoxyfucosyl-rhodosaminyl trisaccharide with aclarubicin but differs in its 13-dihydrocarminomycinone aglycone [2], it serves as a critical comparator in SAR programs aimed at deconvoluting the contributions of the aglycone versus the sugar moiety to RNA/DNA synthesis selectivity, cellular uptake, and antitumor efficacy. Procurement of trisarubicinol alongside aclarubicin enables side-by-side evaluation of aglycone-dependent pharmacological properties within an otherwise identical glycosylation context [2].

In Vivo Efficacy Screening in Leukemia Models

Trisarubicinol has established in vivo antitumor activity, achieving 143% ILS at 7.5 mg/kg/day (i.p., 10-day regimen) in the L1210 CDF1 murine leukemia model [1]. This validated in vivo efficacy supports its inclusion in preclinical pipelines for leukemia drug candidate screening, particularly in studies comparing anthracycline analogs where in vivo activity is a gating criterion for further development. The compound's patent-designated low-toxicity profile [3] further supports its evaluation in extended-dosing or combination regimens where anthracycline cumulative toxicity is a concern.

Microbial Glycosidation Platform Development

Trisarubicinol is the product of a defined microbial glycosidation process using the aclacinomycin-negative mutant strain KE303 of Streptomyces galilaeus, in which 13-dihydrocarminomycinone is exogenously fed and converted to the trisaccharide product at approximately 30% conversion efficiency [1]. This established biotransformation route provides a reference system for laboratories developing microbial glycosidation platforms to generate novel anthracycline analogs, where trisarubicinol can serve as a positive control or benchmark product for optimizing conversion yields, substrate scope, and fermentation conditions [1][2].

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